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cis-1,2,3,6-Tetrahydrophthalic anhydride

Cat. No.: B7769153
CAS No.: 26266-63-7
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-OLQVQODUSA-N
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Description

Historical Trajectories and Foundational Research in Cyclic Anhydrides

The study of cyclic anhydrides is deeply rooted in the development of organic chemistry. These compounds, derived from dicarboxylic acids, have long been recognized for their reactivity, particularly in acylation reactions. Foundational research in the early 20th century established their role as essential reagents. A pivotal moment in the history of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) was the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder, a discovery that earned them the Nobel Prize in Chemistry in 1950. zbaqchem.comchemistry-online.com This [4+2] cycloaddition reaction provided a highly efficient and stereospecific method for forming six-membered rings, and the reaction between 1,3-butadiene (B125203) and maleic anhydride became the classic and primary route to synthesize cis-1,2,3,6-tetrahydrophthalic anhydride. wikipedia.orgzbaqchem.comwikipedia.org

Early procedures for this synthesis were described and later refined to improve reaction times and yields, avoiding laborious purification steps. orgsyn.orgchemicalbook.com The synthesis involves reacting maleic anhydride with butadiene, often generated in situ from compounds like 3-sulfolene (B121364) to handle the gaseous diene more safely in a laboratory setting. utahtech.edu The reaction is exothermic and proceeds readily to form the cis isomer exclusively, a hallmark of the concerted mechanism of the Diels-Alder reaction.

Further foundational research has explored the rich chemistry of the resulting anhydride. Studies into the asymmetric ring-opening of cyclic anhydrides, for instance, have become a significant area of organocatalysis. nih.gov While early work by researchers like Oda in the 1980s used chiral alkaloids to achieve modest enantioselectivity in the alcoholysis of cyclic anhydrides, this paved the way for the development of more sophisticated catalysts for creating stereocenters in a single, symmetry-breaking step. nih.gov More recent developments have focused on creating efficient, sustainable routes to cyclic anhydrides from dicarboxylic acids using novel catalytic systems under mild conditions. researchgate.netnih.gov

Contemporary Significance in Organic Synthesis and Polymer Science

In modern chemical industries, this compound (THPA) is a compound of considerable importance, primarily valued as a monomer, a chemical intermediate, and a curing agent. guidechem.comjindunchem-med.comchemicalbook.com

In polymer science, THPA is extensively used as a hardener or curing agent for epoxy resins. chemicalbook.comguidechem.comsigmaaldrich.com When blended with an epoxy resin, the anhydride ring opens and reacts with the epoxy groups and hydroxyl groups, forming a highly cross-linked, three-dimensional polymer network. This process imparts excellent mechanical properties, high thermal stability, and chemical resistance to the final product. guidechem.compmarketresearch.com These cured epoxy systems are critical in demanding applications, including coatings, adhesives, and composites. The electronics and semiconductor industries rely on THPA-based epoxy resins for encapsulating integrated circuits and for coatings on printed circuit boards (PCBs), where moisture resistance and thermal management are crucial. pmarketresearch.com Furthermore, these high-performance composites are essential in the manufacturing of wind turbine blades and lightweight automotive components. pmarketresearch.com

Beyond epoxy resins, THPA serves as a modifier for alkyd and unsaturated polyester (B1180765) resins. chemicalbook.comjindunchem-med.comspecialchem.com Its incorporation into these resin backbones can improve adhesion, gloss, elasticity, and water resistance of coatings derived from them. chemicalbook.comjindunchem-med.com The lower melting point of THPA compared to other anhydrides like phthalic anhydride can also be an advantage in processing. penpoly.com

As a synthetic intermediate, THPA is a precursor to a variety of other compounds. chemicalbook.comwikipedia.org It can be hydrolyzed to form the corresponding cis-4-cyclohexene-1,2-dicarboxylic acid. It is also a key starting material for certain plasticizers, surfactants, and agricultural chemicals. chemicalbook.comjindunchem-med.com For example, the reaction of THPA leads to tetrahydrophthalimide, which is a direct precursor to the widely used fungicide Captan. chemicalbook.comwikipedia.org The double bond in the cyclohexene (B86901) ring also offers a site for further chemical modification, such as oxidation to produce butane-1,2,3,4-tetracarboxylic acid or halogenation to create fire-retardant additives. penpoly.com Its ability to undergo asymmetric ring-opening reactions continues to be explored in the synthesis of chiral molecules for pharmaceuticals and other specialized applications. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula C₈H₈O₃ sigmaaldrich.comscbt.com
Molar Mass 152.15 g/mol sigmaaldrich.comnih.gov
Appearance White crystalline powder or flakes nih.govchemicalbook.com
Melting Point 97-103 °C sigmaaldrich.com
Boiling Point 195 °C at 6.7 kPa nih.gov
Density 1.36 g/cm³ at 20 °C sigmaaldrich.com
Vapor Pressure <0.01 mmHg at 20 °C sigmaaldrich.com
Solubility Soluble in organic solvents like benzene (B151609) and acetone; slightly soluble in petroleum ether. nih.govchemicalbook.com

| CAS Number | 935-79-5 sigmaaldrich.com |

Table 2: Representative Synthesis via Diels-Alder Reaction

Parameter Details
Reactants 1,3-Butadiene and Maleic Anhydride wikipedia.orgzbaqchem.com
Solvent Benzene orgsyn.orgchemicalbook.com or p-Xylene utahtech.edu
Reaction Type [4+2] Cycloaddition (Diels-Alder) zbaqchem.comchemistry-online.com
Temperature The reaction is exothermic; initiated by gentle heating to ~50°C, the temperature can rise to 70-75°C. orgsyn.orgchemicalbook.com
Key Feature The reaction is highly stereospecific, yielding the cis isomer. zbaqchem.com

| Yield | High yields, often reported as 93–97%. orgsyn.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3<br>C8H8O3<br>C6H8(CO)2O B7769153 cis-1,2,3,6-Tetrahydrophthalic anhydride CAS No. 26266-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+
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InChI Key

KMOUUZVZFBCRAM-OLQVQODUSA-N
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Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
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Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)OC2=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID80883570
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-
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Molecular Weight

152.15 g/mol
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Physical Description

White chips; [Alfa Aesar MSDS]
Record name cis-1,2,3,6-Tetrahydrophthalic anhydride
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CAS No.

935-79-5
Record name cis-1,2,3,6-Tetrahydrophthalic anhydride
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Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-
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Record name cis-1,2,3,6-tetrahydrophthalic anhydride
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Synthetic Methodologies and Mechanistic Elucidation

Diels-Alder Reaction Dynamics for cis-1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) Formation

The archetypal synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride involves the reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (the dienophile). chemicalbook.comnist.gov This reaction is a concerted process, meaning bond formation and breaking occur simultaneously within a cyclic transition state. colby.educerritos.edu The high reactivity of maleic anhydride as a dienophile is attributed to the electron-withdrawing nature of its two carbonyl groups, which makes the double bond electron-poor and susceptible to attack by the diene's π-electrons. libretexts.org

A common laboratory and industrial adaptation involves the use of 3-sulfolene (B121364) (butadiene sulfone) as a precursor for 1,3-butadiene. youtube.com Upon heating, 3-sulfolene undergoes a cheletropic elimination to release gaseous 1,3-butadiene in-situ, along with sulfur dioxide. cerritos.eduyoutube.com This method offers significant advantages, as solid, non-hygroscopic 3-sulfolene is easier and safer to handle than gaseous 1,3-butadiene, and its controlled thermal decomposition minimizes the formation of polymeric by-products. cerritos.edu

The efficiency and yield of the Diels-Alder reaction for producing this compound are highly dependent on the reaction conditions. Detailed procedures have been optimized to maximize product formation and purity. orgsyn.org A well-established method involves reacting maleic anhydride with an in-situ generated stream of butadiene in a suitable solvent, such as dry benzene (B151609). chemicalbook.comorgsyn.org

The reaction is initiated by gentle heating, but it is sufficiently exothermic to sustain itself, with temperatures typically reaching 70-75°C. chemicalbook.comorgsyn.org Controlling the rate of butadiene addition is crucial for ensuring complete absorption and reaction over a period of 2 to 2.5 hours. orgsyn.org Following the reaction, the product is typically isolated by cooling the solution to induce crystallization, followed by filtration and washing with a non-polar solvent like petroleum ether to remove any unreacted starting materials. orgsyn.org This optimized process can lead to high yields of the desired product. orgsyn.org

Table 1: Optimized Reaction Parameters for this compound Synthesis Data sourced from Organic Syntheses procedure. orgsyn.org

ParameterValue/ConditionPurpose
Diene 1,3-Butadiene (gas)Reactant providing the 4π-electron system.
Dienophile Maleic AnhydrideReactant providing the 2π-electron system.
Solvent Dry BenzeneDissolves reactants and facilitates the reaction.
Initial Temperature ~50°CTo initiate the reaction.
Reaction Temperature 70-75°C (exothermic)The self-sustaining temperature of the reaction.
Reaction Time 2 - 2.5 hoursTo ensure the reaction goes to completion.
Isolation Method Crystallization at 0-5°CTo precipitate the solid product from the solution.
Purification Washing with Petroleum EtherTo remove soluble impurities.
Reported Yield 93 - 97%The efficiency of the optimized synthesis.

The Diels-Alder reaction is renowned for its high degree of stereoselectivity, which is critical for the formation of the cis-isomer of 1,2,3,6-tetrahydrophthalic anhydride. colby.edu This selectivity arises from two key principles: the requirement for an s-cis conformation of the diene and the retention of the dienophile's stereochemistry. libretexts.orgyoutube.com

1,3-Butadiene can exist in two planar conformations, s-trans and s-cis, which are in equilibrium. Only the s-cis conformation has the correct geometry for the 1,4-addition required in the Diels-Alder reaction. youtube.com Maleic anhydride is a cyclic dienophile, so its double bond is permanently locked in a cis configuration. libretexts.org The concerted nature of the reaction mechanism ensures that this cis geometry is directly transferred to the product, resulting in the two carboxyl-derived groups being on the same side of the newly formed cyclohexene (B86901) ring. libretexts.org

Furthermore, the reaction typically proceeds through an endo transition state. youtube.com This preference, known as the Alder-endo rule, arises from favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile in the transition state. This orientation leads to the formation of the kinetically favored endo product, which corresponds to the cis configuration in the final anhydride.

Synthesis of Substituted this compound Analogs

The versatility of the Diels-Alder reaction allows for the synthesis of a wide array of substituted tetrahydrophthalic anhydride analogs by modifying the diene and, to a lesser extent, the dienophile. organicreactions.orgresearchgate.net

Using substituted dienes in the reaction with maleic anhydride leads to the formation of substituted tetrahydrophthalic anhydrides. The nature and position of the substituents on the diene influence both the reaction rate and the structure of the resulting product. For instance, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride yields cis-1,2,3,6-tetrahydro-4,5-dimethylphthalic anhydride. colby.edu Other dienes, such as the cyclic dienes cyclopentadiene (B3395910) and hexachlorocyclopentadiene, also react with maleic anhydride to produce bicyclic adducts. nih.gov

Table 2: Synthesis of Substituted Anhydride Analogs via Diels-Alder Reaction

DieneDienophileProduct
1,3-ButadieneMaleic AnhydrideThis compound chemicalbook.com
2,3-Dimethyl-1,3-butadieneMaleic Anhydridecis-1,2,3,6-Tetrahydro-4,5-dimethylphthalic anhydride colby.edu
CyclopentadieneMaleic AnhydrideBicyclo[2.2.1]hept-5-ene-endo-2,3-dicarboxylic anhydride libretexts.orgnih.gov
HexachlorocyclopentadieneMaleic Anhydride1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hept-2-ene-endo-cis-5,6-dicarboxylic anhydride nih.gov

When unsymmetrical dienes are used, the reaction can potentially lead to different regioisomers. The outcome is governed by electronic and steric effects. Electron-donating groups on the diene generally accelerate the reaction and direct the regiochemistry.

Diastereoselectivity remains a critical consideration, particularly when creating multiple new stereocenters. While the reaction with maleic anhydride reliably produces a cis-fused ring system, the facial selectivity of the cycloaddition can be influenced by the substituents on the diene. In some complex syntheses, such as the preparation of highly substituted piperidines, various cyclic anhydrides like phthalic anhydride and tetrafluorophthalic anhydride have been employed to control diastereoselectivity in subsequent transformations. nih.govnih.gov The choice of anhydride can influence the stereochemical outcome by altering steric hindrance and electronic interactions during the key bond-forming steps. nih.gov For the Diels-Alder synthesis of substituted tetrahydrophthalic anhydrides, the inherent endo-selectivity is a powerful tool for controlling the relative stereochemistry of the final product. libretexts.org

Chemical Reactivity and Transformational Pathways

Nucleophilic Ring-Opening Reactions of the Anhydride (B1165640) Moiety

The anhydride group is susceptible to nucleophilic attack, leading to the opening of the five-membered heterocyclic ring. This reactivity is central to its use as a curing agent and a monomer for polymerization. sigmaaldrich.comsigmaaldrich.com

cis-1,2,3,6-Tetrahydrophthalic anhydride readily reacts with nucleophiles such as alcohols and amines. sigmaaldrich.com The reaction with an alcohol (alcoholysis) results in the formation of a monoester derivative of cis-4-cyclohexene-1,2-dicarboxylic acid. This process involves the nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the cleavage of a carbon-oxygen bond in the ring.

Similarly, reaction with a primary or secondary amine (aminolysis) yields the corresponding monoamide. In the case of primary amines, subsequent heating can induce dehydration, leading to the formation of a cyclic imide, specifically a cis-tetrahydroisoindole-1,3-dione derivative. sigmaaldrich.comsigmaaldrich.com This two-step reaction is a common method for synthesizing imides. The use of chiral amines or catalysts can lead to asymmetric ring-opening, producing enantiomerically enriched products.

Table 1: Nucleophilic Ring-Opening Reactions
NucleophileInitial ProductFinal Product (with heating, if applicable)General Application
Alcohol (R-OH)MonoesterMonoesterPolyester (B1180765) synthesis
Primary Amine (R-NH₂)MonoamideImideSynthesis of imide derivatives, polymers sigmaaldrich.comsigmaaldrich.com
Epoxide (in presence of catalyst)Polyester network (cross-linking)Epoxy resin curing agent sigmaaldrich.comsigmaaldrich.com

In the presence of water, this compound undergoes hydrolysis to form the corresponding diacid, cis-4-cyclohexene-1,2-dicarboxylic acid. nih.gov This reaction is exothermic and can occur upon exposure to moisture. chemicalbook.com The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by the opening of the anhydride ring.

While specific kinetic studies for this compound are not extensively detailed in readily available literature, the mechanism and kinetics can be understood by analogy to the well-studied hydrolysis of phthalic anhydride. The hydrolysis rate is influenced by pH, with the reaction being catalyzed by both acids and bases. The process is reversible, and the dicarboxylic acid can be converted back to the anhydride by heating, which removes the water molecule.

Olefinic Reactivity of the Cyclohexene (B86901) Ring

The carbon-carbon double bond in the cyclohexene ring allows for a range of addition and cleavage reactions typical of alkenes.

The olefinic bond can be oxidatively cleaved to yield dicarboxylic acids. A powerful oxidizing agent combination for this purpose is potassium permanganate (B83412) and sodium periodate (B1199274) (Lemieux-von Rudloff reagent). canada.ca This method cleaves the double bond, oxidizing the olefinic carbons to carboxylic acids. In the case of this compound, this oxidation would break open the cyclohexene ring to form butane-1,2,4-tricarboxylic acid. canada.ca The reaction with potassium permanganate alone is also used as a qualitative test for the unsaturation in the molecule, indicated by the disappearance of the purple permanganate color. The oxidation of cyclohexene, a related structure, with permanganate yields adipic acid. canada.ca

The double bond of the cyclohexene ring can be saturated through reduction, most commonly via catalytic hydrogenation. youtube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. This transformation converts this compound into cis-hexahydrophthalic anhydride, effectively saturating the six-membered ring.

Table 2: Reactions of the Cyclohexene Ring
Reaction TypeReagentsProduct
Oxidative CleavageKMnO₄ / NaIO₄Butane-1,2,4-tricarboxylic acid canada.ca
ReductionH₂, Pd/C (or Pt, Ni)cis-Hexahydrophthalic anhydride youtube.com

Participation in Diels-Alder Reactions as a Dienophile

A point of clarification is essential regarding the role of this compound in the context of the Diels-Alder reaction. This compound is famously the product, or adduct, of a Diels-Alder reaction, not a reactant dienophile. chemicalbook.comwikipedia.org

The synthesis of this compound is a classic example of a [4+2] cycloaddition, where a conjugated diene reacts with an alkene (the dienophile). odinity.com In this specific synthesis:

The Diene: 1,3-Butadiene (B125203) wikipedia.org

The Dienophile: Maleic anhydride odinity.com

The reaction is highly stereospecific, with the cis geometry of the dienophile (maleic anhydride) being retained in the final product, resulting in the cis fusion of the anhydride ring to the newly formed cyclohexene ring. odinity.comyoutube.com The reaction is typically carried out by heating the reactants, sometimes in a solvent like benzene (B151609) or xylene. odinity.comorgsyn.org For laboratory convenience, 1,3-butadiene, which is a gas, can be generated in situ from the thermal decomposition of 3-sulfolene (B121364). youtube.comstudymoose.com

While the cyclohexene double bond within this compound could theoretically act as a dienophile in a subsequent Diels-Alder reaction, it is a very poor one. Effective dienophiles are typically activated by electron-withdrawing groups directly conjugated to the double bond, which makes the alkene electron-poor. In this compound, the electron-withdrawing anhydride functionality is not conjugated with the olefinic bond, rendering the double bond significantly less reactive as a dienophile compared to its precursor, maleic anhydride.

Friedel-Crafts Acylation Chemistry with Polymeric Substrates

This compound (THPA) serves as a valuable reagent in the chemical modification of polymers through Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is employed to attach the tetrahydrophthalic moiety to aromatic polymer backbones, thereby altering the polymer's physical and chemical properties. A notable application of this is the modification of polystyrene. sigmaaldrich.com

In this process, the anhydride group of THPA is activated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This activation forms a highly reactive acylium ion. The aromatic rings of the polystyrene chain then act as nucleophiles, attacking the acylium ion to form a new carbon-carbon bond. This reaction effectively grafts the THPA structure onto the polystyrene backbone.

The primary purpose of this modification is often to enhance the thermal stability of the base polymer. sigmaaldrich.com The introduction of the bulky and cyclic anhydride structure can increase the rigidity of the polymer chains, leading to a higher glass transition temperature (Tg). Furthermore, the grafted anhydride groups can serve as reactive sites for subsequent cross-linking reactions, further improving the material's thermal and mechanical properties.

Table 1: Friedel-Crafts Acylation of Polystyrene with this compound
ParameterDescription
Polymeric Substrate Polystyrene
Acylating Agent cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA)
Catalyst Lewis Acid (e.g., AlCl₃)
Reaction Type Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)
Primary Outcome Grafting of THPA moiety onto the polystyrene backbone
Resulting Property Enhancement Increased thermal stability. sigmaaldrich.com

Thermal Isomerization and Aromatization Processes in Polymeric Systems

When incorporated into polymeric systems, particularly as end caps (B75204) in high-performance polymers like polyimides, the this compound moiety exhibits significant thermal reactivity. At elevated temperatures, it can undergo competing reactions of cross-linking and aromatization, which have a profound impact on the final properties of the material. nasa.govacs.org

Research on polyimide model compounds end-capped with tetrahydrophthalic anhydride reveals that upon heating to temperatures between 204 °C and 371 °C, the tetrahydrophthalic group undergoes thermal-oxidative transformations. nasa.gov These transformations involve two primary pathways:

Cross-linking: The double bond in the cyclohexene ring can participate in addition reactions, leading to the formation of cross-links between polymer chains. This process increases the network density of the polymer, contributing to its mechanical strength and thermal stability.

Aromatization: A competing pathway is the aromatization of the tetrahydrophthalic ring to form a stable phthalic anhydride structure. nasa.gov This process involves the elimination of hydrogen and is understood to be an oxidative mechanism, meaning it is more prevalent in the presence of oxygen. nasa.gov

The thermolysis of a model compound, a bismide formed from methylenedianiline and tetrahydrophthalic anhydride, illustrates this phenomenon. Upon heating, the compound yields both a cross-linked product and an aromatized product. nasa.gov

Table 2: Products of Thermolysis of a Tetrahydrophthalic-End-Capped Bismide Model Compound
ProcessProduct TypeSignificance
Thermolysis / Cross-linking Cross-linked Polymer NetworkContributes to mechanical strength and dimensional stability. The expected primary reaction for thermosetting. nasa.gov
Thermal-Oxidative Aromatization Phthalic AnalogImproves thermal oxidative stability of the polymer. Competes with cross-linking. nasa.govacs.org

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
cis-1,2,3,6-Tetrahydrophthalic anhydride
Polystyrene
Aluminum chloride
Phthalic anhydride
Methylenedianiline

Advanced Characterization Techniques and Structural Analysis

X-ray Crystallographic Determination of Molecular and Crystal Structures

X-ray crystallography provides the most definitive three-dimensional structure of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) in the solid state. This technique allows for precise measurement of bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G** level have been employed to optimize the molecular model of cis-1,2,3,6-tetrahydrophthalic anhydride. These theoretical models are in good agreement with experimental evidence, confirming the molecular conformation. nih.gov Furthermore, research has identified a second polymorphic form of the compound at a low temperature of 173 K, indicating that the molecular conformation can be influenced by temperature and crystal packing forces. nih.gov

Lattice energy calculations have shown that the molecules may distort from their ideal gas-phase geometries to achieve more efficient packing within the crystal. nih.gov These calculations also suggest that while lattice energy is a key factor, it is not the sole determinant of the observed crystal structure; thermodynamic factors other than lattice energy also play a role. nih.govresearchgate.net The study of these packing motifs is essential for understanding the physical properties of the solid material and for crystal engineering applications. For instance, the way molecules pack can influence properties such as solubility and melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound in solution and for monitoring its reactions.

¹H NMR spectroscopy is particularly useful for distinguishing between the cis and trans isomers of 1,2,3,6-tetrahydrophthalic anhydride. The cis configuration gives rise to a characteristic set of signals with specific chemical shifts and coupling constants. For this compound, the olefinic protons typically appear as a multiplet around 5.9-6.0 ppm, while the allylic and bridgehead protons resonate at higher fields. The integration of these signals corresponds to the number of protons in each unique chemical environment, and the multiplicity (splitting pattern) provides information about neighboring protons, thus confirming the cis- stereochemistry.

Interactive ¹H NMR Data Table for this compound in DMSO-d₆ (400 MHz)
AssignmentChemical Shift (ppm)
A5.951
B3.519
C2.399
D2.262

Data sourced from ChemicalBook. chemicalbook.com

In situ NMR spectroscopy is a valuable technique for monitoring the progress of reactions involving this compound, such as polymerization. nih.gov By setting up an NMR experiment where the reaction is initiated within the spectrometer, real-time data can be acquired. nih.gov For example, in a photopolymerization reaction, a fiber optic cable can be used to deliver UV light into the NMR tube containing the monomer and a photoinitiator. nih.gov

The kinetics of the polymerization can be followed by monitoring the disappearance of the vinyl proton signals of the monomer over time. nih.gov The rate of monomer consumption can be calculated from the decrease in the integral of these characteristic peaks. This allows for the determination of kinetic parameters such as the rate constant of the polymerization. nih.gov This method provides detailed insights into the reaction mechanism and the factors that influence the polymerization rate.

Vibrational Spectroscopy (FTIR) and Mass Spectrometry (MS) for Compound Verification

Fourier Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) are routinely used to verify the identity and purity of this compound.

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the cyclic anhydride group. These include two strong carbonyl (C=O) stretching bands, typically found in the region of 1780-1850 cm⁻¹, which are characteristic of an anhydride. Other significant peaks correspond to the C-O-C stretching of the anhydride ring and the C=C stretching of the cyclohexene (B86901) ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.15 g/mol ). nist.govnist.govnist.gov The fragmentation pattern, which results from the ionization and subsequent breakdown of the molecule, can provide further structural confirmation.

Interactive Mass Spectrometry Data Table for this compound
Fragment (m/z)Relative Intensity
79.0100.0
80.050.0
124.036.4
39.020.4
27.014.5
77.014.3
51.011.0
78.08.8
52.07.3
50.06.9

Data represents major peaks from the electron ionization mass spectrum. Sourced from ChemicalBook. chemicalbook.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) and its related compounds to gain insights into their molecular geometries and electronic properties.

In a study focused on the crystal structure of cis-1,2,3,6-Tetrahydrophthalic anhydride, the molecular model was optimized using the DFT method at the B3LYP/6-31G** level of theory. researchgate.net This level of calculation was found to be consistent with available experimental data and successfully reproduced the differences observed in crystal packing when compared to its isomer, 3,4,5,6-tetrahydrophthalic anhydride. researchgate.net The calculations revealed that the molecules distort from their ideal geometries to improve packing within the crystal. researchgate.net

Furthermore, DFT calculations have been employed to understand the atropisomerism observed in ortho-imide functional benzoxazines, which can be synthesized from this compound. mdpi.com These calculations supported the hypothesis that intramolecular repulsion between oxygen atoms in the tetrahydrophthalimide and oxazine (B8389632) rings is the cause of this phenomenon. mdpi.com DFT has also been a crucial tool in understanding the mechanism of polymerization of this anhydride, as well as in the study of its derivatives used as electrolyte additives in lithium-ion batteries. researchgate.netcardiff.ac.uk

Lattice Energy Calculations for Crystal Structure Prediction and Polymorphism Assessment

Lattice energy calculations are a critical component of computational materials science for predicting the most stable crystal structure of a compound and assessing the possibility of polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure.

A significant computational study performed lattice energy calculations using a model potential to model the crystal structure of this compound. researchgate.net This work was successful in predicting a second observed form of the anhydride at 173 K as a polymorph. scispace.com The study also predicted several hypothetical crystal structures with one molecule in the asymmetric unit (Z' = 1) that were competitive in energy with the observed structures. researchgate.netscispace.com

The investigation highlighted that crystal structure prediction for this compound cannot be based solely on lattice energy. researchgate.netscispace.com Phonon estimates of zero-point intermolecular vibrational energy and entropy suggested that factors other than thermodynamics play a role in favoring the observed crystal structures. researchgate.netscispace.com The calculations also provided evidence for the presence of dipole-dipole interactions between the carbonyl groups (C=O⋯C=O) in the crystal packing. researchgate.net

Hypothetical Crystal Structures of this compound Predicted by Lattice Energy Calculations researchgate.netscispace.com
StructureSpace GroupZ'Relative Energy (kJ/mol)
Hypothetical Form 1P21/c1Competitive with observed
Hypothetical Form 2P-11Competitive with observed
Hypothetical Form 3P2121211Competitive with observed
Predicted Polymorph (at 173 K)Not SpecifiedNot SpecifiedMatches observed second form

Semiempirical Quantum Mechanical Studies for Reaction Pathway Modeling

While specific studies explicitly labeled as "semiempirical quantum mechanical studies" for the reaction pathway modeling of this compound are not prevalent in the reviewed literature, theoretical investigations using other computational methods have been conducted to understand its reactivity.

For instance, the reaction mechanism for the formation of imides from this compound and various amines has been proposed to proceed through a nucleophilic attack of the amine on a carbonyl group, leading to an amic acid intermediate. acs.org This is followed by an intramolecular cyclization to form the imide. acs.org Computational studies, often employing DFT, are used to support such proposed mechanisms by calculating the energies of intermediates and transition states. acs.org

The ring-opening polymerization of this compound has also been a subject of theoretical investigation. DFT calculations were used to study the mechanism of copolymerization with epoxides, catalyzed by an aluminum pendant arm macrocycle complex. cardiff.ac.uk These studies help in understanding the role of the catalyst and the influence of its structure on the polymerization process. cardiff.ac.uk Similarly, the asymmetric ring-opening reactions of this anhydride, an important class of reactions for producing chiral molecules, have been studied using DFT to confirm the stereochemistry of the products.

Theoretical Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The theoretical analysis of noncovalent interactions is crucial for understanding the supramolecular chemistry of a compound, including its crystal engineering and behavior in biological systems. While studies on the isolated molecule are important, investigations into its interactions with other molecules provide deeper insights.

A detailed theoretical analysis was performed on a co-crystal formed from a derivative of this compound, specifically cis-6-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid. nih.gov This study utilized theoretical approaches such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses to verify and quantify the various noncovalent interactions responsible for the formation of a 2D supramolecular organic framework (SOF). nih.gov

The theoretical data proved that hydrogen bonding was the most significant interaction, followed by π-π stacking. nih.gov Halogen bonding, although the weakest of the three, was found to play a crucial role in directing the crystal design of the hybrid 2D SOF. nih.gov

Energy Contributions of Noncovalent Interactions in a Derivative Co-crystal nih.gov
Noncovalent InteractionApproximate Energy Contribution (kcal/mol)
Hydrogen Bonding (O–H⋯O)-15.2
π-π Stacking-11.1
Halogen Bonding (Cl⋯O)-3.6

Applications in Polymer Science and Materials Engineering

Role as a Curing Agent for Epoxy Resins

THPA serves as a crucial acid anhydride (B1165640) curing agent, or hardener, for epoxy resins. scientificlabs.co.ukspecialchem.com Anhydride-cured epoxies are often preferred for demanding electrical and electronic applications due to their excellent performance characteristics. ehu.estri-iso.com The curing process involves the reaction of the anhydride group with the hydroxyl groups present on the epoxy resin backbone, leading to the formation of ester linkages and a free carboxylic acid. This acid group then reacts with an epoxy group, creating an α-hydroxy ester and propagating the network structure. tri-iso.com The resulting thermoset materials exhibit desirable properties, including high heat distortion temperatures, hardness, and chemical resistance. tri-iso.com

The final properties of a THPA-cured epoxy system are highly dependent on the formulation and processing conditions, including the ratio of curing agent to resin, cure time, and cure temperature. tri-iso.com Optimizing the cure schedule is critical for achieving the desired performance. Time-Temperature-Transformation (TTT) diagrams are valuable tools for designing and refining these curing cycles. researchgate.net

Research on epoxy networks based on N,N,N',N'-tetraglycidyl-4,4'-diamino diphenylmethane (B89790) (TGDDM) cured with THPA has shown that the stoichiometric ratio of anhydride to epoxy groups significantly influences the final properties. ehu.es For these systems, the maximum glass transition temperature (Tg), indicating a high degree of cure, is achieved at stoichiometric ratios between 0.8 and 0.9. ehu.es This deviation from a 1:1 ratio is attributed to side reactions, such as etherification, that occur during the curing process. ehu.es The study also highlighted that high post-cure temperatures may be necessary to minimize the number of unreacted epoxy groups, thereby ensuring the network is fully developed. ehu.es

To accelerate the curing reaction and achieve desired characteristics, initiator systems, also known as accelerators, are commonly employed. tri-iso.com Tertiary amines are particularly effective catalysts for the epoxy-anhydride reaction. tri-iso.com Commonly used examples include:

Benzyldimethylamine (BDMA)

Dimethylaminomethylphenol

2,4,6-tris(dimethylaminomethyl)phenol (B167129)

Liquid imidazoles

The selection and concentration of the initiator are key variables in optimizing the cure schedule, affecting both the pot life of the resin mixture and the final cure state. jindunchem-med.comtri-iso.com

The reaction of THPA with epoxy resins results in a densely cross-linked, three-dimensional molecular network, which is fundamental to the material's performance. ehu.estri-iso.com In a well-cured system, each epoxy molecule is connected to multiple anhydride molecules, and each anhydride links two epoxy molecules, creating a rigid structure. tri-iso.com

The crosslink density of the network can be analyzed by examining the material's properties above its glass transition temperature (Tg). ehu.es In this rubbery state, the elastic modulus is directly related to the density of crosslinks. ehu.es Studies on the TGDDM-THPA system have used dynamic mechanical analysis to correlate the rubber modulus with the crosslink density, demonstrating how variations in the stoichiometric ratio impact the internal structure of the cured network. ehu.es Fourier-transform infrared spectroscopy (FTIR) is another tool used to analyze the extent of reaction by monitoring the disappearance of epoxy groups, which provides insight into the formation of the crosslinked structure. ehu.es The high crosslink density imparted by THPA is a primary reason for the excellent thermal and mechanical properties of the resulting epoxy thermosets. tri-iso.com

Development of Cross-linked Polymer Networks

Beyond its traditional role with epoxy resins, THPA is used to create novel cross-linked polymer networks, significantly enhancing the properties of other polymers like poly(propylene carbonate). nih.govacs.org

Poly(propylene carbonate) (PPC), derived from carbon dioxide and propylene (B89431) oxide, is a biodegradable polymer with significant environmental benefits. nih.govnih.gov However, its practical applications are often limited by poor thermal stability and mechanical properties. nih.govacs.orgnih.gov To overcome these limitations, a strategy involving the creation of cross-linked PPC has been developed. nih.govacs.org

In this approach, a reactive oligomer is first synthesized from THPA and maleic anhydride (MA). nih.govacs.org This (MA/THPA) oligomer, containing multiple cyclocarboxylic anhydride groups, is then introduced as a third comonomer during the one-pot copolymerization of propylene oxide (PO) and CO2. nih.govacs.orgnih.gov The anhydride groups on the oligomer can copolymerize with the propylene oxide, effectively incorporating the oligomer into the PPC backbone and forming cross-linked networks. nih.govnih.gov The extent of cross-linking can be controlled by the feed content of the MA/THPA oligomer; research has shown that increasing the oligomer feed from 0.5 to 4 wt % (relative to PO) increases the gel content of the resulting polymer from 16% to 42%. nih.govacs.org

The formation of cross-linked networks within poly(propylene carbonate) via the incorporation of the MA/THPA oligomer leads to dramatic improvements in the polymer's performance. nih.gov

Thermal Stability: Cross-linking significantly enhances the thermal stability of PPC. The 5% weight-loss degradation temperature (Td5) increases from 217 °C for linear PPC to nearly 290 °C for the cross-linked version, preventing decomposition during melt processing. nih.gov

Mechanical Properties: The mechanical strength and toughness of the polymer are substantially improved. The tensile strength of the cross-linked PPC can be tailored to a range of 22.2–44.3 MPa, with the maximum tensile strength showing a 143% improvement compared to unmodified PPC. nih.gov The elongation at break varies from 11% to 312%, indicating that the material's flexibility can also be controlled. nih.gov

Dimensional Stability: The cross-linked network greatly improves the material's dimensional stability at elevated temperatures. For instance, when the MA/THPA oligomer feed is above 3 wt %, the hot-set elongation of the copolymer at 65 °C is reduced more than tenfold compared to that of linear PPC. nih.gov Furthermore, the permanent deformation of the cross-linked material is near zero, whereas it is 145% for standard PPC. nih.gov

The following table summarizes the enhanced properties of cross-linked PPC as a function of the MA/THPA oligomer content.

PropertyUnmodified PPCCross-linked PPC (0.5 wt% oligomer)Cross-linked PPC (4 wt% oligomer)
Gel Content (%) 016%42%
Degradation Temp. (Td5) 217 °C~290 °C~290 °C
Tensile Strength (MPa) ~18.2 MPa22.2 MPa44.3 MPa
Elongation at Break (%) >500%312%11%
Permanent Deformation (%) 145%-~0%

Data compiled from research findings on MA/THPA oligomer incorporation in PPC. nih.govnih.gov

Chemical Modification of Polymers for Enhanced Performance

cis-1,2,3,6-Tetrahydrophthalic anhydride is also employed as a chemical modifier to graft functional groups onto existing polymer chains, thereby enhancing their intrinsic properties. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk A notable example is the modification of polystyrene. chemicalbook.comsigmaaldrich.com Through a Friedel-Crafts acylation reaction, THPA can be reacted with polystyrene to introduce anhydride functionalities. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk This chemical modification has been shown to significantly enhance the thermal stability of the polystyrene. sigmaaldrich.comchemicalbook.com This approach demonstrates the utility of THPA in tailoring the performance of commodity plastics for more demanding applications.

Grafting onto Polyolefins for Functionalization and Property Modulation

This compound (THPA) is utilized as a grafting monomer to functionalize polyolefins, which are inherently non-polar and exhibit poor adhesion properties. researchgate.netscielo.br The process involves grafting THPA molecules onto the polyolefin backbone, typically in a solution and initiated by a free-radical source like benzoyl peroxide (BPO). researchgate.netscielo.br This reaction introduces polar anhydride groups to the non-polar polymer chain, thereby altering its chemical characteristics and physical properties. researchgate.net

Research on grafting THPA onto linear low-density polyethylene (B3416737) (LLDPE) has demonstrated its significant impact on the polymer's material properties. researchgate.netscielo.br The introduction of the bulky THPA side groups disrupts the regular polymer chain structure, which leads to a reduction in crystallinity. researchgate.net This change is quantitatively observed through methods like differential scanning calorimetry (DSC) and X-ray diffraction (XRD). researchgate.netscielo.br Studies comparing THPA-grafted LLDPE with maleic anhydride (MA)-grafted LLDPE show that THPA causes a more substantial decrease in the melting temperature (Tm). researchgate.netscielo.br For instance, at similar grafting levels, THPA-functionalized polyolefins showed a melting temperature reduction of 4.3°C, compared to a 1.4°C reduction for MA-functionalized polyolefins. researchgate.netscielo.br This greater disruption is attributed to the larger size of the THPA molecule compared to MA.

The efficiency of the grafting process itself is influenced by several factors. For THPA, the reaction time and the interplay between reaction time and THPA concentration were found to be significant variables affecting the degree of functionalization. researchgate.netscielo.br

Table 1: Effect of Grafting on Polyolefin Melting Temperature

Polymer Sample Modification Melting Temperature (Tm) Reduction
LLDPE None (Original Polymer) 0°C
LLDPE-g-MA Maleic Anhydride Grafted 1.4°C researchgate.netscielo.br
LLDPE-g-THPA Tetrahydrophthalic Anhydride Grafted 4.3°C researchgate.netscielo.br

Application as End Caps (B75204) in Addition Curing Polyimides

In the realm of high-performance polymers, this compound is used to formulate end caps for addition-curing polyimides, such as those in the PMR (Polymerization of Monomeric Reactants) family. techbriefs.com End caps are reactive groups placed at the ends of the polymer chains that facilitate cross-linking upon heating, transforming the material into a robust thermoset. The primary motivation for using THPA-derived end caps is to improve the long-term thermo-oxidative stability of the resulting polyimide network, allowing for higher service temperatures and extended operational lifetimes. techbriefs.com These end caps are designed to maintain stability during the initial processing stages, including imidization at around 200°C, and to facilitate cross-linking at temperatures between 280°C and 350°C. techbriefs.com

Mechanism of Enhanced Thermal Oxidative Stability in Polyimides

The enhanced stability imparted by this compound end caps stems from directing the degradation pathway toward more stable products. techbriefs.com Research into the aging of traditional PMR-15 polyimides, which use a nadic end cap (NE), revealed two main thermo-oxidative degradation routes:

Path A: This pathway involves the scission and oxidative opening of the norbornyl ring structure of the nadic end cap. This process leads to the formation of cleavage products and is associated with significant polymer weight loss. techbriefs.com

Path B: This alternative pathway involves the oxidation of a bridging methylene (B1212753) group in the nadic structure, followed by the extrusion of carbon monoxide. The resulting biradical undergoes aromatization to form stable substituted phthalimides. This path results in very little weight loss and less physical damage, such as cracking, in the oxidized material. techbriefs.com

Studies on Crosslinking and Aromatization Competition in Polyimide Thermolysis

The thermolysis (thermal degradation) of polyimides with this compound end caps involves a strategic competition between the initial crosslinking reactions and the subsequent aromatization of the end cap. The end caps are engineered to lower the cross-linking temperature to a desirable range of 280-350°C, which is lower than the greater than 415°C required for some systems. techbriefs.com

During the initial curing cycle, the end caps facilitate the formation of a cross-linked network, providing the necessary thermomechanical properties. Following this critical curing step, the chemical structure of the THPA end cap is designed to be predisposed to convert into highly stable aromatic structures (substituted phthalimides) upon subsequent thermal aging. techbriefs.com This spontaneous conversion via aromatization is the desired long-term reaction. It effectively competes with other, more destructive degradation mechanisms that could compromise the polymer's integrity. By favoring aromatization over degradation pathways that cause chain scission and weight loss, the THPA end caps ensure that the polyimide maintains its structural and mechanical properties for a longer duration at elevated temperatures. techbriefs.com

Synthesis and Biological Activity of Derived Compounds

Synthetic Routes to Cyclic Imides and Quinazolin-2,4-diones from cis-1,2,3,6-Tetrahydrophthalic Anhydride (B1165640)

The synthesis of novel cyclic imides has been achieved by reacting cis-1,2,3,6-tetrahydrophthalic anhydride with various amino compounds. ekb.eg For instance, reactions with 2-aminothiazole, 4-aminopyridine, 2-aminobenzothiazole, cyanoacetic acid hydrazide, aminoguanidine, 2,2-diaminomalononitrile, hexamethylenediamine, or 2-(amino-ethyldisulfanyl)-ethylamine yield the corresponding cyclic imides. ekb.eg The general approach often involves a two-step process where the primary amine reacts with the anhydride to form an intermediate amic acid, which is subsequently cyclized. nih.gov

A series of tetrahydroquinazolin-2,4-diones can be synthesized from 2-phenylsulphonyloxy-3a,4,7,7a-tetrahydroisoindol-1,3-dione, which is itself derived from this compound. ekb.eg The reaction of this intermediate with different amino compounds, such as hetero-amines, amino acids, and diamines, leads to the formation of the respective tetrahydroquinazolin-2,4-diones. ekb.eg

Preparation of Amidrazone Derivatives and Analogues

Amidrazones are known for the broad biological activities of their derivatives. mdpi.comsciforum.net In the quest for new therapeutic agents, twelve new derivatives of N³-substituted amidrazones have been synthesized through reaction with this compound. mdpi.com This synthesis results in both linear compounds and 1,2,4-triazole (B32235) derivatives, the structures of which have been confirmed using various spectroscopic methods. mdpi.comsciforum.net

In Vitro Biological Activity Assessment of this compound Derivatives

The synthesized derivatives of this compound have been subjected to a range of in vitro biological activity assessments to determine their therapeutic potential.

Anti-inflammatory Response Modulation and Cytokine Production

The anti-inflammatory activity of the synthesized compounds has been a key area of investigation. Five of the 1,2,4-triazole derivatives derived from amidrazones demonstrated significant anti-inflammatory effects. mdpi.com Notably, these compounds exhibited stronger inhibition of the pro-inflammatory cytokine TNF-α than ibuprofen (B1674241) at concentrations of 10 and 50 µg/mL. mdpi.com Furthermore, they significantly increased the levels of the anti-inflammatory cytokine IL-10 at all tested doses. mdpi.com The toxicity and inflammatory activity of these compounds were studied in human peripheral blood mononuclear cells (PBMC), and their influence on the production of cytokines such as TNF-α, IL-6, and IL-10 was examined in PBMC cultures stimulated by lipopolysaccharide (LPS). mdpi.comsciforum.net

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The antimicrobial properties of these derivatives have also been explored. An in vitro study of selected cyclic imides and quinazolin-2,4-diones showed high inhibitory effects against two strains of bacteria. ekb.eg In the case of the amidrazone derivatives, two of the linear compounds displayed antibacterial activity specifically against Gram-positive bacteria. mdpi.com The minimal inhibitory activity of these compounds was assessed using the broth microdilution method against a panel of microorganisms including Gram-positive (S. aureus, M. smegmatis), Gram-negative (E. coli, Y. enterocolitica, K. pneumonia) bacteria, and the fungal strain C. albicans. mdpi.comresearchgate.net While the cyclic 1,2,4-triazole derivatives did not show antimicrobial activity, two of the linear derivatives demonstrated moderate inhibition of M. smegmatis and S. aureus. sciforum.net

Antiproliferative Effects on Cell Cultures

The antiproliferative activity of the synthesized compounds was studied in PBMC cultures stimulated by phytohaemagglutinin. mdpi.comresearchgate.net Among the tested 1,2,4-triazole derivatives obtained from amidrazones, one compound showed significant antiproliferative activity at the highest tested concentration. mdpi.com These derivatives were found to be non-toxic to PBMC at a concentration range of 10–100 µg/mL. mdpi.com

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these derivatives. For the amidrazone derivatives, it was observed that the cyclic 1,2,4-triazole compounds were generally responsible for the strong anti-inflammatory activity, while the linear compounds exhibited antimicrobial properties. mdpi.comsciforum.net Specifically, among the five 1,2,4-triazole derivatives showing strong anti-inflammatory effects, the compound possessing two phenyl substituents was identified as having the strongest effect and also demonstrated antiproliferative properties, marking it as a candidate for further investigation. sciforum.net This suggests that the presence and nature of substituents on the heterocyclic rings play a significant role in modulating the biological activities of these compounds.

Electrochemical Applications and Interfacial Engineering

cis-1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) as an Electrolyte Additive in Lithium-Ion Batteries

The application of cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA) as a functional electrolyte additive has been shown to bolster the interfacial stability of nickel-rich cathodes, such as LiNi0.90Co0.05Mn0.05O2 (NCM90). acs.org The industrial use of these high-energy-density materials is often hampered by their poor electrochemical properties, which stem from an unstable cathode structure and detrimental reactions at the cathode/electrolyte interface. acs.orgacs.org THPA, which contains both a carbon-carbon double bond and an acid anhydride group, addresses these issues by being preferentially oxidized at the cathode and reduced at the anode, thereby preventing the undesirable oxidation of carbonate solvents in the electrolyte. acs.orgacs.org

Mechanism of Enhanced Cycle Life in Nickel-Rich Cathode Materials

The introduction of THPA into the electrolyte significantly improves the cycle life of batteries with nickel-rich cathodes. For instance, in a LiNi0.90Co0.05Mn0.05O2 (NCM90) cell, the addition of 2.0% THPA to the baseline electrolyte resulted in a capacity retention of 93.2% after 120 cycles at a 1C rate. This is a substantial improvement over the 80.0% capacity retention observed in the cell with the baseline electrolyte alone. acs.org Similarly, for a LiNi0.5Mn1.5O4 (LNMO)-based lithium-ion battery, the use of THPA (referred to as CTA in the study) as an additive led to a capacity retention of 83.3% after 500 cycles, far surpassing the 13.6% retention with the baseline electrolyte. acs.org

The enhanced performance is attributed to the ability of the THPA additive to mitigate parasitic interfacial reactions and suppress the increase in interfacial resistance during cycling. acs.org It also helps in inhibiting the formation of intragranular cracks within the cathode material. acs.org

Table 1: Comparative Cycling Performance with THPA Additive

Cathode Material Additive Concentration Number of Cycles Capacity Retention (%) Reference
LiNi0.90Co0.05Mn0.05O2 2.0% THPA 120 93.2 acs.org
LiNi0.90Co0.05Mn0.05O2 Baseline 120 80.0 acs.org
LiNi0.5Mn1.5O4 CTA (THPA) 500 83.3 acs.org

Formation and Stabilization of Cathode Electrolyte Interphase (CEI) Films

A key mechanism behind the improved performance is the formation of a stable and compact cathode electrolyte interphase (CEI) film on the surface of the cathode. acs.orgacs.org The THPA additive is preferentially oxidized, contributing to the creation of this protective layer. acs.org In the case of LNMO cathodes, the oxidation of THPA introduces an unsaturated aromatic group into the CEI film, which enhances its antioxidative properties. acs.org

This robust CEI film effectively suppresses parasitic reactions between the electrolyte and the cathode, reduces the consumption of active lithium ions, and protects the cathode's structural integrity, especially at high voltages. acs.org The stabilized CEI also helps to lessen the buildup of interfacial resistance. acs.org

Anode Interface Modification and Performance Improvement

In a full cell configuration with a graphite (B72142) anode and an LNMO cathode, the presence of the THPA additive resulted in a high capacity retention of 95.46% after 300 cycles at a 1C rate. acs.org This demonstrates the compound's effectiveness in improving the performance of the complete battery system.

Table 2: Full Cell Cycling Performance with THPA Additive

Cell Configuration Additive Number of Cycles Capacity Retention (%) Reference

Compound Names

AbbreviationFull Name
THPA / CTAThis compound
NCM90LiNi0.90Co0.05Mn0.05O2
LNMOLiNi0.5Mn1.5O4

Supramolecular Chemistry and Crystal Engineering

Directed Assembly of Hybrid 2D Supramolecular Organic Frameworks (SOFs)

The directed assembly of functional supramolecular systems has been successfully demonstrated through the chemical modification of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640). By reacting the anhydride with 3,4-dichloro-N′-hydroxybenzimidamide, researchers have synthesized the cis- and trans-isomers of 6-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid (referred to as cis-A and trans-A, respectively). nih.gov

The cis-A isomer, in particular, exhibits a remarkable capacity for self-assembly. nih.gov Through crystallization, it forms a hybrid 2D Supramolecular Organic Framework (SOF). nih.gov This organized structure is not a random aggregation but a precisely constructed molecular architecture. The molecules of cis-A arrange to form extensive 2D layers, which then stack upon one another, creating infinite one-dimensional channels or tunnels within the crystal lattice. nih.gov In contrast, the trans-A isomer does not form a comparable 2D SOF architecture, highlighting the critical role of the cis-conformation derived from the parent anhydride in directing the assembly. nih.gov

Cooperative Action of Noncovalent Interactions in Supramolecular Architectures

The formation and stability of the 2D SOF assembled from the cis-A derivative are not governed by a single force but by the cooperative action of several distinct noncovalent interactions. nih.gov The specific geometry of the cis-A molecule allows for the simultaneous operation of hydrogen bonding, halogen bonding, and π-π stacking interactions. This synergy is essential for the creation of the robust, layered framework. nih.gov Theoretical calculations have been employed to quantify the energy contributions of these interactions, revealing a clear hierarchy in their roles. nih.gov

Hydrogen bonding is the primary driving force behind the self-assembly of the cis-A molecules into the 2D SOF. nih.gov The carboxylic acid group on the cis-A molecule provides a classic hydrogen bond donor (O-H) and acceptor (C=O). This leads to the formation of strong and highly directional O–H⋯O hydrogen bonds between adjacent cis-A molecules. nih.gov These interactions are responsible for linking the individual molecules into one-dimensional chains, which serve as the primary structural motif of the framework.

While hydrogen bonding forms the primary chains, halogen bonding and π-π stacking interactions provide the crucial links to extend the structure into the second and third dimensions, completing the 2D SOF. nih.gov

Halogen Bonding: The cis-A molecule features a 3,4-dichlorophenyl group, which enables chlorine-based halogen bonding. A specific interaction, Cl⋯O halogen bonding, occurs between the chlorine atoms on one molecule and an oxygen atom on a neighboring molecule. nih.gov Although energetically weaker than the hydrogen bonds, with a calculated contribution of approximately -3.6 kcal/mol, this interaction is highly directional and plays a critical, structure-directing role. nih.gov It is noteworthy as a case where relatively weak chlorine-based halogen bonds are essential for the formation of a porous, halogen-bonded organic framework. nih.gov

π-π Stacking: The aromatic 3,4-dichlorophenyl rings of the cis-A molecules engage in π-π stacking interactions. These interactions occur between the electron-rich π-systems of parallel-oriented rings on adjacent molecules. The interplanar distances between these stacked rings range from 3.41 to 3.64 Å, which is typical for such interactions. nih.gov The energy contribution of π-π stacking is significant, calculated at approximately -11.1 kcal/mol, second only to hydrogen bonding. nih.gov This interaction is vital for organizing the hydrogen-bonded chains into well-defined 2D sheets. nih.gov

Energy Contributions of Noncovalent Interactions in cis-A SOF

Interaction TypeCalculated Energy (kcal/mol)Role in Assembly
Hydrogen Bonding (O–H⋯O)~ -15.2Primary structure formation (1D chains)
π-π Stacking~ -11.1Organization of chains into 2D sheets
Halogen Bonding (Cl⋯O)~ -3.6Structure-directing link in 2D framework

Investigation of Cocrystallization Phenomena and Solvent Inclusion

A key feature of the 2D SOF formed by the cis-A derivative is its porous nature. The arrangement of the molecular framework creates well-defined, hollow tunnels that can accommodate guest molecules. This was investigated through cocrystallization experiments with various solvents. nih.gov

Cocrystals of cis-A were successfully grown from solutions containing 1,2-dichloroethane (B1671644) (1,2-DCE), 1,2-dibromoethane (B42909) (1,2-DBE), and a mixture of n-hexane/CHCl₃. nih.gov X-ray crystallography revealed that in each case, the solvent molecules were included within the channels of the 2D SOF, forming solvates. nih.gov The resulting cocrystals, designated cis-A‧½(1,2-DCE), cis-A‧½(1,2-DBE), and cis-A‧½C₆H₁₄, were found to be isostructural, meaning they share the same crystal lattice structure (space group P-1) regardless of the identity of the entrapped solvent guest. nih.gov The solvent molecules are arranged in infinite 1D chains within the host framework's tunnels. nih.gov However, these solvates are not indefinitely stable; upon exposure to room temperature or higher, they gradually lose the included solvent, which leads to the collapse of the crystalline framework. nih.gov

Cocrystallization and Solvent Inclusion in cis-A SOF

Cocrystal (Solvate)Included SolventCrystal SystemSpace Group
cis-A‧½(1,2-DCE)1,2-DichloroethaneTriclinicP-1
cis-A‧½(1,2-DBE)1,2-DibromoethaneTriclinicP-1
cis-A‧½C₆H₁₄n-HexaneTriclinicP-1

Environmental Chemistry Research Perspectives

Hydrolysis in Aqueous Environments and Environmental Transformations

The primary abiotic degradation process for cis-1,2,3,6-Tetrahydrophthalic anhydride (B1165640) in the environment is expected to be hydrolysis. viu.ca Anhydrides, in general, are reactive towards water, leading to the cleavage of the anhydride bond and the formation of the corresponding dicarboxylic acid. libretexts.org In the case of cis-1,2,3,6-Tetrahydrophthalic anhydride, hydrolysis results in the formation of cis-1,2,3,6-tetrahydrophthalic acid. chemicalbook.com

The rate of this hydrolysis reaction is influenced by several factors, most notably pH. viu.caresearchgate.net The reaction can be catalyzed by both acids and bases. viu.ca In neutral water, the reaction proceeds, but the rate is significantly accelerated under both acidic and basic conditions. This is a common characteristic for the hydrolysis of many organic esters and anhydrides. viu.caresearchgate.net

The general mechanism for the hydrolysis of a cyclic anhydride involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride group. This leads to the formation of a tetrahedral intermediate which then collapses, breaking the carbon-oxygen-carbon bond of the anhydride ring and forming the two carboxylic acid groups.

Table 1: Factors Influencing the Hydrolysis of cis-1,2,3,6-Tetrahydrophthalic anhydride

FactorInfluence on Hydrolysis RateResulting Product
pH Rate is slowest at neutral pH and increases under acidic or basic conditions. viu.caresearchgate.netcis-1,2,3,6-Tetrahydrophthalic acid
Temperature An increase in temperature generally increases the rate of hydrolysis.cis-1,2,3,6-Tetrahydrophthalic acid
Presence of Catalysts The reaction can be catalyzed by acids and bases. viu.cacis-1,2,3,6-Tetrahydrophthalic acid

This compound is soluble in water, which facilitates its hydrolysis in aquatic environments. sigmaaldrich.com While specific kinetic data for the hydrolysis of this compound under various environmental conditions are not extensively documented in publicly available literature, studies on analogous compounds like phthalic anhydride show that hydrolysis is a significant and often rapid transformation pathway. researchgate.net

Research on Degradation Pathways in Environmental Matrices

Research into the comprehensive degradation pathways of this compound in complex environmental matrices like soil and sediment is limited. While hydrolysis is a well-understood abiotic process, the biotic degradation, particularly by microorganisms, is less characterized.

As of 2006, specific biodegradation data for this compound were noted as not being available. nih.gov The persistence of anthropogenic (man-made) chemicals in the environment is highly variable and depends on their chemical structure and the ability of existing microbial enzymes to recognize and break them down. nih.gov

The initial product of hydrolysis, cis-1,2,3,6-tetrahydrophthalic acid, is a dicarboxylic acid. Generally, dicarboxylic acids are more amenable to microbial degradation than their parent anhydrides. It is plausible that microorganisms in soil and water could further metabolize this diacid, potentially leading to the opening of the cyclohexene (B86901) ring and subsequent mineralization to carbon dioxide and water. However, the specific microbial consortia and enzymatic pathways that would be involved in the degradation of cis-1,2,3,6-tetrahydrophthalic acid have not been extensively studied.

The efficiency of biodegradation can be influenced by several factors, including the presence of acclimated microbial populations, nutrient availability, temperature, and the concentration of the compound. nih.gov The introduction of a novel chemical into an environment may require a period of adaptation for microbial communities to develop the necessary catabolic pathways for its degradation. nih.gov

Table 2: Potential Degradation Processes for cis-1,2,3,6-Tetrahydrophthalic anhydride in the Environment

Degradation ProcessEnvironmental MatrixKey TransformationStatus of Research
Abiotic Hydrolysis Water, Moist SoilConversion to cis-1,2,3,6-tetrahydrophthalic acid. chemicalbook.comWell-established for anhydrides in general. viu.calibretexts.org
Biodegradation Soil, Water, SedimentPotential mineralization of the hydrolysis product.Specific data for this compound is lacking. nih.gov

Further research is required to elucidate the specific microbial species and enzymatic systems capable of degrading this compound and its primary hydrolysis product. Such studies would involve laboratory incubations with environmental samples (soil, water) and the identification of metabolic intermediates and final degradation products.

Q & A

Q. What are the standard synthetic routes for THPA, and how can reaction conditions influence isomer purity?

THPA is synthesized via the Diels-Alder reaction between maleic anhydride and butadiene under controlled temperatures (typically 80–120°C) to favor the cis-isomer . Key parameters include:

  • Solvent selection : Non-polar solvents (e.g., toluene) improve regioselectivity.
  • Catalyst-free conditions : Avoids side reactions but requires precise temperature control.
  • Purification : Recrystallization from acetone/water mixtures yields >98% purity .
    Methodological Tip : Monitor reaction progress using FT-IR to track anhydride carbonyl peaks (1,850 cm⁻¹).

Q. How is THPA characterized structurally, and what analytical techniques are critical for confirming its configuration?

  • X-ray crystallography : Resolves the bicyclic cis-configuration, with bond angles of 108.3° (C-O-C) and 123.5° (C-C-O) .
  • NMR : <sup>1</sup>H NMR shows distinct signals at δ 5.8–6.2 ppm (olefinic protons) and δ 3.1–3.5 ppm (bridgehead protons) .
  • DSC : Melting point (103°C) and thermal stability (decomposition at 195°C) correlate with purity .

Q. What are the primary applications of THPA in polymer chemistry?

THPA is widely used as:

  • Epoxy curing agent : Optimal THPA:epoxy ratio = 0.5:1, achieving glass transition temperatures (Tg) of 180°C and tensile strength of 45 MPa .
  • Polystyrene modifier : Friedel-Crafts acylation increases Tg from 100°C to 130°C and tensile strength by 60% .
  • CO2-based polycarbonate crosslinker : Enhances rubbery-state storage modulus (E’ = 2.1–2.4 GPa) in epoxy networks .

Q. What safety protocols are essential when handling THPA in the lab?

  • Toxicity : Causes severe skin/eye irritation (Draize score: 4.0/8.0) and respiratory sensitization in guinea pigs .
  • Mitigation : Use PPE (gloves, goggles), work in fume hoods, and store under inert gas to prevent hydrolysis.

Advanced Research Questions

Q. How does THPA’s conformational flexibility impact its reactivity in organocatalysis?

THPA’s bicyclic structure enables stereoselective ring-opening reactions. For example:

  • Asymmetric methanolysis : Quinidine catalysts achieve 85% yield but low enantioselectivity (≤30% ee), attributed to competing nucleophilic attack pathways .
  • Thiol-ene reactions : THPA’s strained anhydride ring reacts with thiols at 25°C, forming thioesters with >90% conversion .

Q. How can contradictions in thermal stability data for THPA-cured epoxies be resolved?

Discrepancies arise from curing conditions and stoichiometry:

THPA:Epoxy RatioCuring Temp (°C)Tg (°C)
0.3:1120150
0.5:1150180
1:1120160
Resolution : Higher curing temperatures (150°C) and sub-stoichiometric ratios minimize unreacted anhydride, maximizing crosslinking .

Q. What mechanistic insights explain THPA’s role in modifying polystyrene’s thermal properties?

Friedel-Crafts acylation introduces rigid tetrahydrophthalimide groups, reducing chain mobility. Computational models (DFT) show a 40% increase in energy barriers for backbone rotation post-modification .

Q. How does THPA compare to other cyclic anhydrides in composite materials?

AnhydrideStorage Modulus (E’, GPa)Tg (°C)
THPA2.3180
Hexahydrophthalic2.1175
Maleic1.8160
THPA’s bicyclic structure enhances rigidity, outperforming linear analogs .

Q. What are the unresolved challenges in THPA’s application to biodegradable polymers?

  • Hydrolytic instability : THPA-based polyesters degrade rapidly in aqueous media (t1/2 = 7 days at pH 7).
  • Mitigation : Copolymerization with lactide extends degradation time to 30 days .

Q. How do intermolecular interactions in THPA crystals influence its solid-state reactivity?

X-ray studies reveal Nu-El (nucleophile-electrophile) interactions between carbonyl groups and adjacent molecules, stabilizing a folded conformation. This packing reduces solubility but enhances thermal stability .

Data-Driven Research Gaps

  • Contradiction : THPA’s reported ΔvapH ranges from 53.1 kJ/mol (NIST) to 58 kJ/mol (theoretical). Re-evaluate via isothermal TGA .
  • Opportunity : THPA’s use in stimuli-responsive polymers (e.g., pH-triggered drug delivery) remains unexplored.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.